molecular formula C17H34O2Si B14331247 tert-Butyl(dimethyl)silyl undec-10-enoate CAS No. 104255-76-7

tert-Butyl(dimethyl)silyl undec-10-enoate

Cat. No.: B14331247
CAS No.: 104255-76-7
M. Wt: 298.5 g/mol
InChI Key: UNKQCPOHUHBMPF-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)silyl undec-10-enoate is an organic compound with the molecular formula C15H28O2Si. It is a silyl ether, which is a type of compound where a silicon atom is bonded to an alkoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dimethyl)silyl undec-10-enoate can be synthesized through the reaction of undec-10-enoic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using silica gel chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)silyl undec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: TBAF in tetrahydrofuran (THF)

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl(dimethyl)silyl undec-10-enoate is used as a protecting group for alcohols. It helps to prevent unwanted reactions at the hydroxyl group during multi-step synthesis processes .

Biology and Medicine

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of tert-butyl(dimethyl)silyl undec-10-enoate involves the formation of a silyl ether bond, which protects the hydroxyl group from reacting with other reagents. The silyl group can be selectively removed under mild conditions using fluoride ions, which attack the silicon atom and break the silyl ether bond . This selective protection and deprotection mechanism is crucial in organic synthesis, allowing for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl (TMS) ethers
  • tert-Butyldiphenylsilyl (TBDPS) ethers
  • Triisopropylsilyl (TIPS) ethers

Uniqueness

tert-Butyl(dimethyl)silyl undec-10-enoate is unique due to its balance of stability and reactivity. It is more hydrolytically stable than trimethylsilyl ethers but can be removed under milder conditions compared to tert-butyldiphenylsilyl ethers. This makes it particularly useful in protecting alcohols during complex synthetic processes .

Properties

CAS No.

104255-76-7

Molecular Formula

C17H34O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] undec-10-enoate

InChI

InChI=1S/C17H34O2Si/c1-7-8-9-10-11-12-13-14-15-16(18)19-20(5,6)17(2,3)4/h7H,1,8-15H2,2-6H3

InChI Key

UNKQCPOHUHBMPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC=C

Origin of Product

United States

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